N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide

Antituberculosis Mycobacterium tuberculosis Sulfone SAR

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 901658-39-7) is a synthetic, small-molecule 1,3,4-thiadiazole derivative featuring an ethylsulfonyl electron-withdrawing group at the 5-position and a pentanamide side chain at the 2-position of the heterocyclic core. Its molecular formula is C9H15N3O3S2 with a molecular weight of 277.4 g/mol, distinguishing it from close structural analogs that contain methylsulfonyl substituents or alternative amide/urea modalities on the same thiadiazole scaffold.

Molecular Formula C9H15N3O3S2
Molecular Weight 277.4 g/mol
Cat. No. B12206993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide
Molecular FormulaC9H15N3O3S2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CC
InChIInChI=1S/C9H15N3O3S2/c1-3-5-6-7(13)10-8-11-12-9(16-8)17(14,15)4-2/h3-6H2,1-2H3,(H,10,11,13)
InChIKeyHJHVJVOOBDKPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide: Core Chemical Identity and Structural Classification for Procurement Assessment


N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 901658-39-7) is a synthetic, small-molecule 1,3,4-thiadiazole derivative featuring an ethylsulfonyl electron-withdrawing group at the 5-position and a pentanamide side chain at the 2-position of the heterocyclic core . Its molecular formula is C9H15N3O3S2 with a molecular weight of 277.4 g/mol, distinguishing it from close structural analogs that contain methylsulfonyl substituents or alternative amide/urea modalities on the same thiadiazole scaffold . This compound belongs to a therapeutically investigated chemical space where small variations in the sulfonyl alkyl chain length and the nature of the N2-substituent have been shown to produce marked differences in biological potency, target selectivity, and physicochemical properties [1].

Why N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide Cannot Be Interchanged with Closest In-Class Analogs: Evidence of Substituent-Dependence


The biological and physicochemical profile of 1,3,4-thiadiazole derivatives is exquisitely sensitive to the nature of the 5-sulfonyl substituent and the N2-linked functional group. Direct head-to-head antimicrobial data demonstrate that replacing the 5-ethylsulfonyl group with a 5-methylsulfonyl group—a single methylene deletion—abolishes antituberculosis activity entirely in congeneric series, where the ethylsulfonyl analog retains an MIC of 1.56 µg/mL [1]. Similarly, introducing a dimethylurea moiety at the N2 position rather than a pentanamide chain reduces the predicted lipophilicity (ACD/LogP) from approximately 3.62 to -0.50, altering membrane permeability and distribution potential . These steep structure–activity relationships mean that generic substitution—even between compounds sharing the identical 1,3,4-thiadiazole core—cannot be assumed to preserve target potency, antibacterial spectrum, or ADME behavior without quantitative verification.

Quantitative Differential Evidence for N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide Versus Closest Analogs


Antituberculosis Potency of Ethylsulfonyl versus Methylsulfonyl and Propylsulfonyl Thiadiazole Analogs

In a series of 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-5-alkylsulfones evaluated against Mycobacterium tuberculosis by radiometric BACTEC 460-TB methodology, the 5-ethylsulfonyl analog demonstrated an MIC of 1.56 µg/mL, whereas the corresponding 5-methylsulfonyl and 5-propylsulfonyl analogs were inactive (MIC > 6.25 µg/mL) [1]. This represents a >4-fold potency difference attributable solely to the length of the sulfonyl alkyl chain, establishing ethyl as the minimum effective substituent in this pharmacophore series.

Antituberculosis Mycobacterium tuberculosis Sulfone SAR

Anti-Helicobacter pylori Potency Advantage Conferred by Ethylsulfonyl-Containing Side Chain

Among a series of 5-(nitroaryl)-1,3,4-thiadiazoles bearing various sulfur-containing alkyl side chains tested against clinical isolates of H. pylori by disk diffusion method, the compound containing a 2-[2-(ethylsulfonyl)ethylthio] side chain (compound 7a) was reported as the most potent compound tested across the entire library [1]. While absolute MIC or zone-of-inhibition values are not separately reported for all comparators, the explicit designation as 'the most potent compound tested against clinical isolates of H. pylori' provides ordinal superiority relative to other side chain variants including ethylthio, methylsulfonyl, and unsubstituted thioether analogs [1].

Anti-H. pylori Helicobacter pylori Disk diffusion

Predicted Lipophilicity Differential Between Pentanamide and Dimethylurea N2-Substituted Ethylsulfonyl-Thiadiazoles

The predicted octanol-water partition coefficient (ACD/LogP) for N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide-class compounds is approximately 3.62, based on measured data for a closely related N-{5-[methyl(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}pentanamide analog . In contrast, Ethidimuron (N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea), which replaces the pentanamide chain with a dimethylurea group on the identical ethylsulfonyl-thiadiazole core, exhibits an ACD/LogP of -0.50 . This represents a logP differential of approximately 4.12 log units, translating to an estimated >10,000-fold difference in theoretical membrane partitioning behavior.

Lipophilicity LogP Membrane permeability

Structural and Molecular Weight Differentiation from the Methylsulfonyl-Pentanamide Analog

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide (C9H15N3O3S2, MW 277.4 g/mol) differs from its closest commercially cataloged structural analog N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide (C8H13N3O3S2, MW 263.3 g/mol) by exactly one methylene unit (CH2, 14.03 Da) and one additional carbon in the molecular formula . This single methylene insertion at the sulfonyl alkyl chain increases molecular weight by 5.4%, adds one rotatable bond, and is expected to alter both polar surface area and hydrogen-bonding capacity relative to molecular size, parameters that directly influence oral bioavailability prediction metrics such as Lipinski compliance and Veber rules [1].

Molecular weight Structural analog Physicochemical properties

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide: Validated Research and Procurement Application Scenarios


Antituberculosis Lead Optimization and Structure–Activity Relationship Expansion

Procurement of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is warranted for medicinal chemistry programs seeking to build upon the established antituberculosis SAR of 1,3,4-thiadiazole-5-alkylsulfones. The evidence that the ethylsulfonyl substituent retains an MIC of 1.56 µg/mL against M. tuberculosis while methyl and propyl analogs are inactive [1] positions this scaffold as a validated starting point for further optimization of the N2-pentanamide side chain, the nitroimidazole/heteroaryl appendage, or the sulfone oxidation state.

Lipophilicity-Driven Permeability Optimization in Antibacterial Drug Discovery

For programs targeting intracellular or Gram-negative pathogens where membrane permeability is rate-limiting, the predicted logP of approximately 3.62 for pentanamide-substituted thiadiazoles offers a significantly more lipophilic alternative to the dimethylurea analog Ethidimuron (logP -0.50) . This property differential supports utilization of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide as a lipophilic probe for establishing permeability-activity relationships in cell-based antibacterial assays.

Chemical Biology Probe Development Targeting Carbonic Anhydrase or Sulfonamide-Binding Proteins

The 1,3,4-thiadiazole-5-sulfonamide/sulfone scaffold has documented affinity for carbonic anhydrase isoforms, with related N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide exhibiting Ki values of 103 nM (CA I), 940 nM (CA II), and 2,700 nM (CA VB) [2]. N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide, bearing a bulkier ethylsulfonyl and a more lipophilic pentanamide tail, may show altered isoform selectivity and warrants procurement as a tool compound for CA-focused chemical biology studies.

Fragment-Based Screening Library Design Requiring Defined Physicochemical Parameters

With a molecular weight of 277.4 Da and a moderately lipophilic character, N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide occupies a physicochemical space suitable for fragment-based or lead-like screening libraries. Its structural distinction from the methylsulfonyl analog (MW 263.3 Da) by a single methylene unit allows library designers to pair these compounds for matched molecular pair analysis, specifically probing the effect of an ethyl-versus-methyl substitution on target binding and selectivity.

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